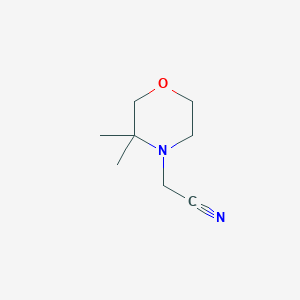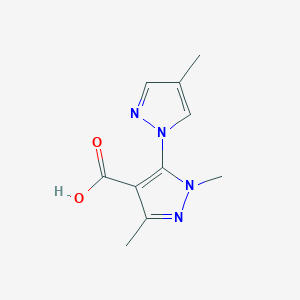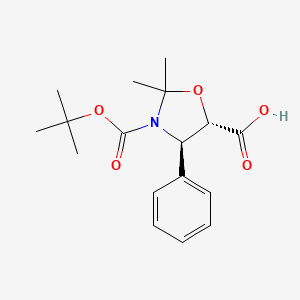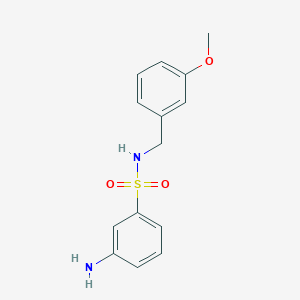
3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide
Übersicht
Beschreibung
3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide, also known as 3-amino-N-methylbenzenesulfonamide or N-methyl-3-aminobenzenesulfonamide, is a sulfonamide derivative with a wide range of applications in the field of organic synthesis, medicinal chemistry, and pharmaceutical research. It is an important building block for the synthesis of various compounds, such as drugs, agrochemicals, and materials. The compound is of particular interest due to its ability to form strong hydrogen bonds, as well as its unique properties that make it useful in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Cancer Treatment :
- Zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, have been synthesized and characterized. These compounds, including variants of benzenesulfonamide, exhibit promising properties for photodynamic therapy, a treatment method for cancer. They demonstrate good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Applications :
- A series of novel azetidin-2-ones, incorporating 3-methoxybenzyl benzenesulfonamide, have shown potent antifungal activity against Aspergillus niger and Aspergillus flavus. These compounds suggest significant structure-activity relationship trends, indicating their potential in antifungal applications (Gupta & Halve, 2015).
Photocatalytic Applications :
- Zinc(II) phthalocyanine with benzenesulfonamide derivative substituents have been explored for their photocatalytic applications. The spectral, photophysical, and photochemical properties of these compounds indicate their suitability for photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).
X-ray Diffraction and Spectroscopic Characterization :
- Studies involving compounds like N-(3-methoxybenzoyl)benzenesulfonamide have provided valuable insights into their crystal structures, including hydrogen bonding and other interactions. These findings are crucial for understanding the chemical properties and potential applications of these compounds (Sreenivasa et al., 2014).
Carbonic Anhydrase Inhibitor Studies :
- N-substituted benzenesulfonamides, such as those involving methoxybenzyl groups, have been investigated as carbonic anhydrase inhibitors. These studies provide insights into the inhibition mechanism and potential therapeutic applications of these compounds (Di Fiore et al., 2011).
Eigenschaften
IUPAC Name |
3-amino-N-[(3-methoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-19-13-6-2-4-11(8-13)10-16-20(17,18)14-7-3-5-12(15)9-14/h2-9,16H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHSRXNQKCGBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




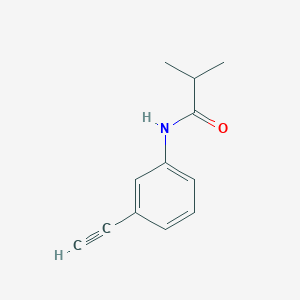
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)

